N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline
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Overview
Description
N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline: is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in synthetic chemistry and their wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline typically involves the reaction of 4-bromoaniline with benzotriazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline can undergo nucleophilic substitution reactions where the benzotriazolyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Substitution: Formation of substituted benzotriazole derivatives.
Oxidation: Formation of oxidized benzotriazole products.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
Chemistry: N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for the preparation of complex molecules.
Biology: In biological research, the compound is used as a probe to study enzyme interactions and as a ligand in the development of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Benzotriazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also penetrate cell membranes and interact with intracellular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
- N-(1H-Benzotriazol-1-ylmethyl)benzamide
- N-(1H-Benzotriazol-1-ylmethyl)formamide
Comparison:
- N-(1H-Benzotriazol-1-ylmethyl)benzamide: This compound has a benzamide group instead of a bromoaniline group. It is used in similar applications but may have different reactivity and biological activity due to the presence of the amide group.
- N-(1H-Benzotriazol-1-ylmethyl)formamide: This compound has a formamide group and is used in proteomics research. It has different physical and chemical properties compared to N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline.
Uniqueness: this compound is unique due to the presence of the bromoaniline group, which imparts distinct reactivity and potential biological activity. The combination of the benzotriazole and bromoaniline moieties makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-bromoaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4/c14-10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHCWGNSLRURNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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